(R)-2-amino-3-cyclopropylpropanoic acid
Overview
Description
The compound would be described based on its molecular structure. For example, it might be an amino acid because it contains an amino group (-NH2) and a carboxylic acid group (-COOH) .
Synthesis Analysis
The synthesis of a compound involves chemical reactions that convert simpler substances into the compound of interest. The synthesis process would be analyzed based on the reactions used, their efficiency, cost, environmental impact, and so on .Molecular Structure Analysis
The molecular structure of a compound is analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The analysis would include the conditions required for the reactions, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity, acidity or basicity, and stability of the compound would be analyzed .Scientific Research Applications
Biological Significance and Synthetic Approaches
(R)-2-amino-3-cyclopropylpropanoic acid, as part of the family of nonproteinogenic amino acids, is significant in various scientific domains. These amino acids serve as building blocks for new molecule synthesis and can modify the biological behavior of known peptidic entities. Their role extends to environmental applications, such as the production of hydrogen for fuel cells, and in food chemistry as inhibitors of enzymes responsible for fruit and vegetable browning. Their structural complexity with two vicinal chiral centers poses a synthesis challenge, highlighting their importance in organic chemistry and asymmetric synthesis (Viso et al., 2011).
Biocatalytic Synthesis Routes
Biocatalytic synthesis of precursors to β-substituted-γ-amino acids showcases the utility of (R)-2-amino-3-cyclopropylpropanoic acid in creating optically active compounds. This process involves lipases as biocatalysts, leading to efficient and practical synthesis routes, emphasizing its role in the production of diverse optically active compounds (Mukherjee & Martínez, 2011).
Synthesis and Resolution in Stereochemistry
The synthesis, resolution, and assignment of absolute configuration in organic chemistry are significant areas where (R)-2-amino-3-cyclopropylpropanoic acid is relevant. Its use in resolving racemic mixtures and establishing absolute configurations in various organic compounds underscores its importance in stereochemistry (Drewes et al., 1992).
Applications in Tumor Imaging
In medical research, derivatives of (R)-2-amino-3-cyclopropylpropanoic acid, such as fluorinated amino acids, have been explored for their potential in imaging brain tumors using PET radioligands. This application highlights its significance in developing new diagnostic tools in oncology (Yu et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-cyclopropylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429389 | |
Record name | D-Cyclopropylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-3-cyclopropylpropanoic acid | |
CAS RN |
121786-39-8 | |
Record name | D-Cyclopropylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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